
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which is known to cause permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common method involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation .
化学反応の分析
Types of Reactions: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium, a neurotoxic metabolite.
Reduction: It can be reduced to form this compound hydrochloride.
Substitution: The compound can undergo substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products:
Oxidation: 1-Methyl-4-phenylpyridinium.
Reduction: this compound hydrochloride.
Substitution: Various substituted tetrahydropyridine derivatives.
科学的研究の応用
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used to study the mechanisms of neurodegeneration and Parkinson’s disease.
Medicine: It serves as a model compound to investigate potential treatments for neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine exerts its effects by crossing the blood-brain barrier and being metabolized into the toxic cation 1-methyl-4-phenylpyridinium by the enzyme monoamine oxidase B in glial cells. This toxic metabolite then destroys dopaminergic neurons in the substantia nigra by interfering with mitochondrial function and causing oxidative stress .
類似化合物との比較
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A closely related compound with similar neurotoxic properties.
1-Methyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with different pharmacological properties.
Uniqueness: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific role in neurodegeneration research and its ability to selectively target dopaminergic neurons, making it a valuable tool in studying Parkinson’s disease .
特性
CAS番号 |
75954-40-4 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
1-methyl-2-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-8,12H,9-10H2,1H3 |
InChIキー |
AHBLVOFJIJLLPC-UHFFFAOYSA-N |
正規SMILES |
CN1CC=CCC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



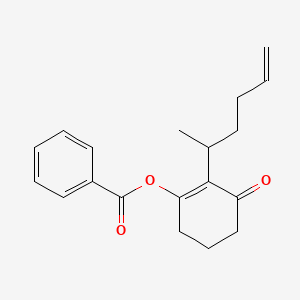

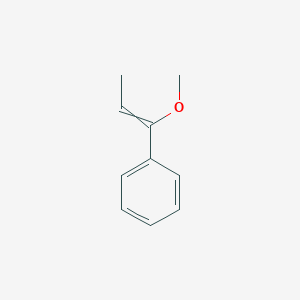



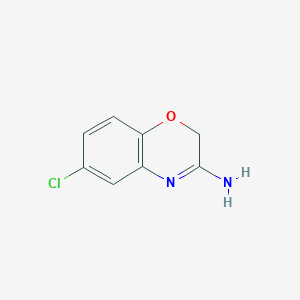
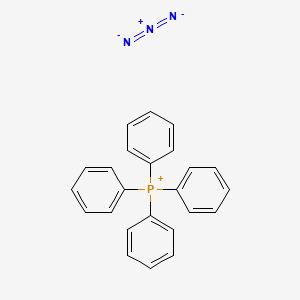
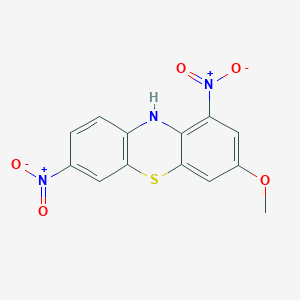
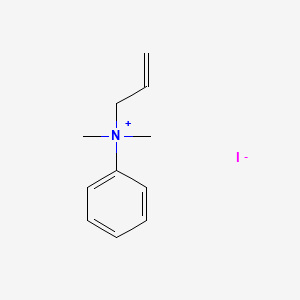
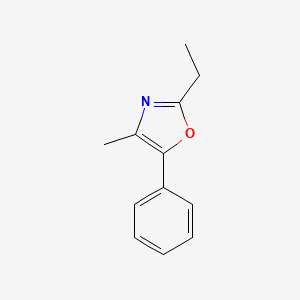

![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
